5-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione, commonly referred to as 5-BPP, is an organic compound derived from pyrrole and pyridine, two important heterocyclic compounds. 5-BPP has been widely studied due to its unique properties and potential applications in various scientific fields.
Scientific Research Applications
1. Crystallography and Inorganic Chemistry
- Application : The compound “5-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione” has been studied for its crystal structure. The compound forms an essentially planar aza-indole skeleton. In the crystal, pairs of N-H⋯N hydrogen bonds connect the molecules into inversion dimers .
- Methods : The crystal data was collected using an Oxford Diffraction Xcalibur Sapphire2 CCD diffractometer. The data was refined using SHELXS97 and SHELXL97 .
- Results : The compound forms an essentially planar aza-indole skeleton with a root mean square deviation of 0.017 Å .
2. Cancer Therapy
- Application : The compound “5-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione” has been used to develop a series of derivatives with potent activities against Fibroblast Growth Factor Receptors (FGFR1, 2, and 3), which play an essential role in various types of tumors .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : Among the developed derivatives, compound 4h exhibited potent FGFR inhibitory activity with FGFR1–4 IC50 values of 7, 9, 25, and 712 nM, respectively .
3. Platinum (II) Dichlorido Complexes
- Application : The compound “5-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione” has been used for the preparation of platinum (II) dichlorido complexes .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The platinum (II) dichlorido complexes prepared using this compound have shown high cytotoxicity .
4. Kinase Inhibition
- Application : Derivatives of “5-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione” have shown activity in kinase inhibition .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results of the kinase inhibition activity were not detailed in the source .
5. Antibacterial, Antifungal, and Antiviral Activities
- Application : Derivatives of “5-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione” have shown activity in antibacterial, antifungal, and antiviral applications .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results of the antibacterial, antifungal, and antiviral activities were not detailed in the source .
6. Kinase Inhibition
- Application : Derivatives of “5-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione” have shown activity in kinase inhibition .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results of the kinase inhibition activity were not detailed in the source .
properties
IUPAC Name |
5-bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrN2O2/c8-3-1-4-5(11)7(12)10-6(4)9-2-3/h1-2H,(H,9,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAIHKZDTYPKUHB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=O)C(=O)N2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90693283 |
Source
|
Record name | 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90693283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione | |
CAS RN |
149142-67-6 |
Source
|
Record name | 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90693283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.